molecular formula C17H17N3S B11076050 N-[(2Z)-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine

N-[(2Z)-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine

Cat. No.: B11076050
M. Wt: 295.4 g/mol
InChI Key: MQAFPVLXAHZKGH-ZPHPHTNESA-N
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Description

N-[3-ETHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[3-ETHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production.

Chemical Reactions Analysis

N-[3-ETHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-ETHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can inhibit or activate biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Properties

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

(Z)-3-ethyl-4-(4-methylphenyl)-N-pyridin-2-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C17H17N3S/c1-3-20-15(14-9-7-13(2)8-10-14)12-21-17(20)19-16-6-4-5-11-18-16/h4-12H,3H2,1-2H3/b19-17-

InChI Key

MQAFPVLXAHZKGH-ZPHPHTNESA-N

Isomeric SMILES

CCN\1C(=CS/C1=N\C2=CC=CC=N2)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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